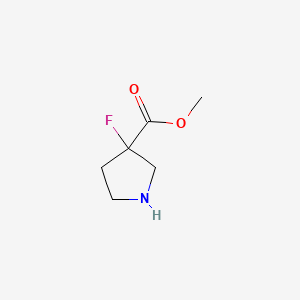

Methyl 3-fluoropyrrolidine-3-carboxylate

Overview

Description

Methyl 3-fluoropyrrolidine-3-carboxylate is a chemical compound with the molecular formula C6H10FNO2 It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoropyrrolidine-3-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as Selectfluor® under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

Methyl 3-fluoropyrrolidine-3-carboxylate serves as a crucial building block in the synthesis of various bioactive compounds. The introduction of fluorine into organic molecules often enhances their biological activity and metabolic stability. For instance, 3-fluoropyrrolidines, including derivatives of this compound, have been identified as promising candidates for developing inhibitors for purine nucleoside phosphorylase (PNP) and kinesin spindle protein (KSP), both of which are vital in cancer treatment .

1.2 Case Study: Inhibitors of KSP

A study demonstrated that the synthesis of KSP inhibitors utilizing this compound derivatives resulted in compounds with improved potency and selectivity compared to non-fluorinated analogs. The incorporation of the fluorine atom was pivotal in enhancing the binding affinity to the target protein, showcasing the compound's utility in drug design .

Agrochemistry

2.1 Development of Agrochemicals

Fluorinated compounds are increasingly used in agrochemicals due to their enhanced efficacy and lower environmental impact. This compound has been explored for its potential as an active ingredient in herbicides and insecticides. The addition of fluorine can alter the biological activity of these compounds, making them more effective against pests while reducing toxicity to non-target organisms .

2.2 Case Study: Herbicide Efficacy

Research indicated that formulations containing this compound exhibited increased herbicidal activity against specific weed species compared to traditional formulations. This improvement is attributed to the compound's ability to penetrate plant tissues more effectively, leading to enhanced uptake and action .

Material Science

3.1 Polymer Synthesis

In material science, this compound is utilized in synthesizing fluorinated polymers that exhibit superior thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and other materials requiring high performance under harsh conditions .

3.2 Case Study: Coating Applications

A study highlighted the use of this compound in developing a new class of coatings that resist corrosion and degradation under extreme environmental conditions. The fluorinated nature of these coatings provides a hydrophobic surface that repels water and contaminants, significantly extending the lifespan of coated materials .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of enzyme inhibitors | Enhanced potency and selectivity |

| Agrochemistry | Active ingredient in herbicides/insecticides | Increased efficacy with lower toxicity |

| Material Science | Fluorinated polymers | Superior thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of methyl 3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

- Methyl 3-chloropyrrolidine-3-carboxylate

- Methyl 3-bromopyrrolidine-3-carboxylate

- Methyl 3-iodopyrrolidine-3-carboxylate

Comparison: Methyl 3-fluoropyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo counterparts. These properties make it particularly valuable in applications requiring high precision and performance.

Biological Activity

Methyl 3-fluoropyrrolidine-3-carboxylate is a fluorinated derivative of pyrrolidine, characterized by its molecular formula . This compound has gained attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and interactions with various biomolecules. The presence of fluorine in its structure may enhance its metabolic stability and influence its binding affinity to biological targets.

Synthesis Methods

The synthesis of this compound typically involves fluorination processes. A common method includes the reaction of pyrrolidine derivatives with fluorinating agents such as Selectfluor® under controlled conditions. The synthesis is usually conducted in an inert atmosphere to minimize side reactions.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Converting the compound into corresponding carboxylic acids.

- Reduction : Transforming the ester group into alcohols.

- Substitution : The fluorine atom may be replaced with other functional groups under appropriate conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The unique electronic properties of the fluorine atom can significantly influence the compound's reactivity and binding affinity to enzymes or receptors, which is crucial for its potential therapeutic applications.

Potential Applications

Research indicates that this compound may serve as a valuable building block in drug design, particularly for:

- Antitumor agents : Similar compounds have shown promising results in inhibiting tumor growth in various cancer models.

- Dipeptidyl Peptidase IV (DPP-IV) inhibitors : These are established targets for treating type 2 diabetes, suggesting potential applications in metabolic disorders .

Case Studies and Research Findings

- Antitumor Activity : Compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines. For instance, derivatives exhibiting IC50 values in the low nanomolar range have been identified as effective inhibitors of specific kinases involved in cancer progression .

- Metabolic Stability : The incorporation of fluorine into pyrrolidine derivatives has been shown to enhance metabolic stability and improve membrane permeability, which are critical factors for drug bioavailability.

- Protein-Ligand Interactions : Studies suggest that the presence of fluorine can modulate protein-ligand interactions, potentially leading to improved efficacy of therapeutic agents derived from this compound .

Comparative Analysis

The following table summarizes key features and biological activities associated with this compound and related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₆H₁₀FNO₂ | Fluorinated pyrrolidine derivative | Potential antitumor activity |

| Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate | C₁₁H₁₈FNO₄ | Contains Boc protecting group | Enhanced metabolic stability |

| Methyl 1-Boc-3-pyrrolidinecarboxylate | C₁₁H₁₉NO₄ | Lacks fluorine; simpler structure | Used as an intermediate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-fluoropyrrolidine-3-carboxylate, and how can reaction conditions influence yield and purity?

- Methodology : A diastereoselective approach involving Michael addition or cyclization reactions is commonly employed. For example, Gorodnicheva et al. synthesized analogous pyrrolidine carboxylates via a three-step process: (i) condensation of β-keto esters with aryl aldehydes, (ii) cyclization with ammonium acetate, and (iii) fluorination using Selectfluor or similar agents . Key factors include temperature control (0–25°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Lewis acids like ZnCl₂). Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions. For instance, the fluorine atom at C3 deshields adjacent protons, producing distinct splitting patterns (e.g., δ 4.2–4.8 ppm for pyrrolidine protons) . ¹⁹F NMR confirms fluorination (δ -180 to -220 ppm).

- X-ray Crystallography : Programs like SHELXL (for refinement) and WinGX (for structure visualization) resolve stereochemistry and confirm the fluoropyrrolidine ring conformation .

- Elemental Analysis : Validates empirical formula (e.g., C₇H₁₀FNO₂) with <0.3% deviation .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodology : Common impurities include unreacted starting materials (e.g., β-keto esters) or diastereomers. Techniques:

- HPLC-MS : Detects trace impurities (<0.1%) using reverse-phase C18 columns and ESI ionization.

- TLC Monitoring : Hexane/EtOAc (3:1) with UV visualization ensures reaction progress.

- Recrystallization : Ethanol/water mixtures improve purity by removing polar byproducts .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of this compound derivatives?

- Methodology :

- Chiral Catalysts : Use of (R)-BINOL-derived catalysts enhances enantiomeric excess (e.g., up to 85% ee) .

- Solvent Effects : Low-polarity solvents (e.g., toluene) favor kinetic control, reducing racemization.

- Temperature Gradients : Gradual warming (-20°C to RT) stabilizes transition states, improving selectivity.

Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?

- Methodology :

- Cross-Validation : Compare experimental NMR/X-ray data with DFT calculations (e.g., Gaussian09) for bond lengths and angles.

- Dynamic NMR : Probe conformational flexibility (e.g., ring puckering) at variable temperatures.

- Crystallographic Refinement : SHELXL’s TWIN/BASF commands correct for twinning or disorder in crystal structures .

Q. What strategies are effective for analyzing the fluoropyrrolidine ring’s conformational dynamics in solution vs. solid state?

- Methodology :

Properties

IUPAC Name |

methyl 3-fluoropyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c1-10-5(9)6(7)2-3-8-4-6/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPLTCRXZJGCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.